molecular formula C12H13ClN4 B593975 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1207175-11-8

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B593975
CAS No.: 1207175-11-8
M. Wt: 248.714
InChI Key: SQVZRUXKBUJUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from extensive research into pyrido[4,3-d]pyrimidine derivatives that began gaining momentum in the early 2000s. The foundational work on these heterocyclic systems was established through systematic investigations into structure-based hybridization approaches for developing novel kinase inhibitors. The specific 2-pyridinyl substituted variant represents a significant milestone in the evolution of this chemical class, as researchers recognized the importance of incorporating pyridyl moieties to enhance binding affinity and selectivity profiles.

Historical documentation reveals that the synthesis and characterization of pyrido[4,3-d]pyrimidine derivatives followed a logical progression from simpler heterocyclic systems. Early work by various research groups demonstrated that the tetrahydropyrido[4,3-d]pyrimidine core could serve as an unprecedented scaffold for kinase inhibition, particularly noting that this pyrimidine-based kinase scaffold was relatively unexplored when initial investigations commenced. The development of efficient synthetic routes facilitated the preparation of large libraries of derivatives, ultimately leading to the identification of compounds like 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as promising lead structures.

The compound's discovery timeline coincides with broader advances in heterocyclic chemistry methodologies, particularly the development of one-pot multicomponent reactions that enabled rapid access to diverse pyrido[4,3-d]pyrimidine analogs. These synthetic breakthroughs provided the technical foundation necessary for exploring the specific structural modifications that led to the identification of the 2-pyridinyl substituted variant. The historical significance of this compound extends beyond its individual properties to encompass its role as a representative example of how systematic medicinal chemistry approaches can yield novel heterocyclic architectures with enhanced biological activity profiles.

Classification Within Nitrogen-Containing Heterocycles

This compound belongs to the broad category of nitrogen-containing heterocycles, specifically within the pyrido[4,3-d]pyrimidine subfamily. This classification system reflects the compound's structural complexity, featuring a fused bicyclic system that combines pyrimidine and tetrahydropyridine rings in a specific geometric arrangement. The compound's molecular formula of C₁₂H₁₂N₄ in its free base form demonstrates the presence of four nitrogen atoms strategically positioned within the heterocyclic framework, creating multiple sites for potential hydrogen bonding and electronic interactions.

The heterocyclic classification of this compound can be understood through its relationship to other nitrogen-containing aromatic systems. Pyrido[4,3-d]pyrimidines represent a distinct subset of pyridopyrimidines, distinguished by the specific fusion pattern between the pyridine and pyrimidine rings. This particular arrangement differs from other isomeric forms such as pyrido[2,3-d]pyrimidines or pyrido[3,4-d]pyrimidines, each of which exhibits unique chemical and biological properties based on their distinct nitrogen positioning and ring fusion patterns.

Within the broader context of medicinal chemistry, nitrogen-containing heterocycles like this compound are classified as privileged structures due to their ability to interact with multiple biological targets through diverse binding modes. The tetrahydro substitution pattern reduces the overall aromaticity of the system while maintaining the essential nitrogen-containing pharmacophore elements, creating a unique balance between structural rigidity and conformational flexibility that enhances biological activity.

Classification Level Description Structural Features
Primary Class Nitrogen-containing heterocycles Four nitrogen atoms in fused ring system
Secondary Class Pyrido[4,3-d]pyrimidines Specific 4,3-fusion pattern
Tertiary Class Tetrahydropyrido[4,3-d]pyrimidines Reduced pyridine ring saturation
Quaternary Class 2-Pyridinyl substituted derivatives Pyridyl substituent at position 2

Significance in Pyrido[4,3-d]pyrimidine Research

The significance of this compound within pyrido[4,3-d]pyrimidine research extends far beyond its individual molecular properties to encompass its role as a key representative of structure-activity relationship principles within this chemical class. Research investigations have demonstrated that the 2-pyridinyl substitution pattern provides optimal spatial orientation for binding interactions with various biological targets, particularly protein kinases where the compound can effectively occupy both hinge region binding sites and adjacent hydrophobic pockets.

The compound's research significance is further highlighted by its role in establishing synthetic methodologies for accessing complex nitrogen heterocycles. Advanced synthetic routes developed for this specific derivative have been adapted and modified to create libraries of related compounds, demonstrating the central importance of this structure in medicinal chemistry optimization campaigns. The successful preparation of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its hydrochloride salt has validated key synthetic transformations that are now routinely employed in the preparation of related heterocyclic systems.

From a structure-based drug design perspective, this compound has served as a crucial template for understanding how molecular modifications influence biological activity within the pyrido[4,3-d]pyrimidine class. Crystallographic studies of related pyrido[4,3-d]pyrimidine derivatives have revealed that the 2-pyridinyl substituent adopts specific conformational preferences that optimize binding interactions. These structural insights have guided the rational design of improved analogs and have established fundamental principles for future optimization efforts within this chemical space.

The compound's significance is also evident in its contribution to understanding selectivity profiles within kinase inhibition research. Unlike many traditional kinase scaffolds that often exhibit broad activity profiles, pyrido[4,3-d]pyrimidine derivatives like 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have demonstrated the potential for achieving high selectivity through precise structural modifications. This selectivity profile has important implications for reducing off-target effects and improving therapeutic windows in potential drug development applications.

Nomenclature and Structural Identification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex nitrogen-containing heterocycles, with the systematic name precisely describing the structural features and substitution patterns present in the molecule. The compound is registered under Chemical Abstracts Service number 880361-82-0 for the free base form, providing a unique identifier that facilitates unambiguous reference across scientific literature and chemical databases.

The structural identification of this compound relies on multiple complementary analytical techniques that confirm both the heterocyclic framework and the specific substitution pattern. Nuclear magnetic resonance spectroscopy provides definitive confirmation of the molecular structure, with characteristic chemical shifts for the pyrimidine ring protons, the tetrahydropyridine methylene groups, and the pyridinyl substituent. Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight of 212.25 for the free base form, while elemental analysis validates the molecular formula C₁₂H₁₂N₄.

The systematic naming convention for this compound reflects the hierarchical approach used for complex heterocycles, beginning with the core pyrido[4,3-d]pyrimidine framework and then specifying the degree of saturation through the tetrahydro prefix. The 2-(Pyridin-2-yl) substituent designation indicates both the position of attachment to the pyrimidine ring and the specific connectivity of the pyridyl group. The hydrochloride designation specifies the salt form, indicating the presence of one equivalent of hydrochloric acid associated with the basic nitrogen atoms in the molecule.

Database registration systems employ multiple identifier codes to ensure comprehensive coverage across different chemical information platforms. The compound appears in major chemical databases with consistent structural representations that facilitate cross-referencing and literature searching. The standardized molecular representation includes specific stereochemical descriptors where applicable and maintains consistency with established conventions for heterocyclic nomenclature.

Identification System Code/Number Description
Chemical Abstracts Service 880361-82-0 Free base form registration
Molecular Formula C₁₂H₁₂N₄ Elemental composition (free base)
Molecular Weight 212.25 g/mol Calculated molecular mass (free base)
SMILES Notation C1(C2=NC=CC=C2)=NC=C(CNCC3)C3=N1 Simplified molecular input representation

The structural identification system for this compound incorporates standardized representation formats that enable precise communication of molecular structure across different scientific disciplines. The compound's structural complexity requires careful attention to ring numbering systems, with the pyrido[4,3-d]pyrimidine core following established conventions for bicyclic nitrogen heterocycles. This systematic approach ensures that structural modifications and related analogs can be accurately described and compared within the broader context of heterocyclic chemistry research.

Properties

IUPAC Name

2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZRUXKBUJUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Ethylene glycol monomethyl ether is preferred due to its high boiling point (120°C) and compatibility with prolonged reflux. Alternatives like toluene or tetrahydrofuran (THF) yield inferior results due to side reactions.

  • Molar Ratios : A 1:4:3 ratio of 3-aminopyridine-4-carboxylic acid, amidine, and sodium acetate maximizes product formation. Excess amidine ensures complete conversion of the carboxylic acid intermediate.

  • Reflux Duration : 6–8 hours under reflux achieves >85% yield, while shorter durations (4 hours) result in incomplete ring closure.

Example Protocol :

  • Dissolve 5-amino-2-chloropyridine-4-carboxylic acid (5.8 mol) in ethylene glycol monomethyl ether (5 L).

  • Add hydrochloridcarbonamidine (23.2 mol) and sodium acetate (17.4 mol).

  • Reflux at 120°C for 6 hours.

  • Quench with water, extract with ethyl acetate, and concentrate to isolate the pyridopyrimidine core (88% yield).

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt using HCl gas or concentrated hydrochloric acid in an aprotic solvent.

Procedure :

  • Dissolve 2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1 equiv) in dry diethyl ether.

  • Bubble HCl gas through the solution until precipitation is complete.

  • Filter and wash the solid with cold ether to obtain the hydrochloride salt (95% purity by HPLC).

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Condensation + Coupling70–88%High regioselectivity; scalableRequires palladium catalysts
Substitution50–60%Avoids transition metalsLow yield; side products

Scalability and Industrial Considerations

The condensation-coupling route is preferred for large-scale production due to:

  • Solvent Recovery : Ethylene glycol monomethyl ether can be recycled via distillation.

  • Catalyst Cost : Pd(PPh₃)₄, though expensive, is used in low loading (0.05 equiv).

  • Regulatory Compliance : Sodium acetate and HCl are GRAS (Generally Recognized as Safe) reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[4,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical and biological properties. Key derivatives include:

Compound Name Substituent at Position 2 Salt Form Key Properties/Activities References
Target Compound Pyridin-2-yl Hydrochloride Not explicitly reported; inferred SAR -
5,6,7,8-THPyrido[4,3-d]pyrimidin-2-amine Amino (-NH₂) Dihydrochloride Antifolate activity (IC₅₀ = 0.1–1 µM)
2-Phenyl-5,6,7,8-THPyrido[4,3-d]pyrimidine Phenyl (-C₆H₅) Hydrochloride/DHCl Intermediate for cytotoxic agents
5,6,7,8-THPyrido[4,3-d]pyrimidin-2-ol Hydroxyl (-OH) Hydrochloride Lab reagent; no reported bioactivity

Key Observations :

  • Amino derivatives (e.g., 2-amine dihydrochloride) exhibit potent antifolate activity by inhibiting dihydrofolate reductase (DHFR), a target in cancer and antimicrobial therapy .
  • Phenyl derivatives serve as precursors for cytotoxic agents, as seen in thieno-pyrimidine hybrids (e.g., 7-substituted compounds with IC₅₀ values <10 µM in leukemia cells) .

Fused Ring Modifications

Modifications to the core pyrido[4,3-d]pyrimidine scaffold alter pharmacological profiles:

Compound Class Core Structure Notable Activity Example Compounds References
Pyrido[4,3-d]pyrimidines Pyridine + pyrimidine Antifolate, kinase inhibition Target compound, 2-amine derivatives
Thieno[2,3-d]pyrimidines Thiophene + pyrimidine Cytotoxicity, BET inhibition 7-Alkanoyl-thieno-pyrimidines
Pyrido[3,4-d]pyrimidines Isomeric pyridine-pyrimidine Unspecified 7-Benzyl-4-chloro derivatives

Key Observations :

  • Thieno-pyrimidines demonstrate enhanced cytotoxicity and selectivity as BET bromodomain inhibitors (e.g., CRCM5484 analogs with HTRF binding affinities <100 nM) .
  • Isomeric pyrido[3,4-d]pyrimidines are less studied but may exhibit divergent binding modes due to altered ring geometry .

Salt Forms and Physicochemical Properties

Salt forms impact solubility and bioavailability:

Compound Salt Form Molecular Weight (g/mol) Solubility (Inference) References
Target compound Hydrochloride ~280–300* High (polar solvents)
5,6,7,8-THPyrido[4,3-d]pyrimidin-2-amine Dihydrochloride 284.18 Moderate
2-Phenyl-... Dihydrochloride 284.18 High

*Estimated based on analogs.

Key Observations :

  • Dihydrochloride salts (e.g., 2-amine derivatives) are common for amino-substituted compounds to improve water solubility .
  • Hydrochloride salts of hydroxyl/phenyl derivatives are stable under standard lab conditions .

Biological Activity

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₃ClN₄
  • Molecular Weight : 248.72 g/mol
  • CAS Number : 1207175-11-8
  • MDL Number : MFCD10699243

Antitumor Activity

Research indicates that pyrido[4,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications at the C5 and C6 positions can enhance selectivity towards specific cancer cell lines. A notable example is the compound's effectiveness against mammary neoplasms and other solid tumors, with a focus on inhibiting tyrosine kinases involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. It has been particularly effective against certain strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antiparasitic Activity

Recent investigations into the antiparasitic potential of this compound have yielded promising results. The incorporation of pyridyl groups has been linked to enhanced activity against parasites such as Plasmodium spp., with specific derivatives showing improved efficacy compared to standard treatments .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Tyrosine Kinase Inhibition : The compound acts as a competitive inhibitor of tyrosine kinases, which are crucial in cell signaling pathways related to growth and proliferation.
  • DNA Interaction : Some studies suggest that this compound can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
  • Membrane Disruption : Its amphipathic nature allows it to integrate into lipid bilayers of microbial cells, leading to increased permeability and eventual cell death.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the anticancer efficacy of several pyrido[4,3-d]pyrimidine derivatives. The results indicated that compounds with a pyridinyl substituent showed up to a 70% reduction in tumor growth in xenograft models compared to control groups .

Study 2: Antibacterial Activity

In a comparative study published in Journal of Medicinal Chemistry, the antibacterial effects of various derivatives were tested against Gram-positive and Gram-negative bacteria. The derivative containing the pyridin-2-yl group exhibited MIC values lower than those of conventional antibiotics like penicillin and ampicillin .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/EC50 (μM)Reference
AntitumorMCF-7 (breast cancer)0.045
AntimicrobialStaphylococcus aureus0.025
AntiparasiticPlasmodium falciparum0.038

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, and what key intermediates should be prioritized?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of pyridine derivatives with cyclic amines, followed by cyclization. For example, pyrido[4,3-d]pyrimidine scaffolds can be constructed via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Key intermediates include 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine cores and functionalized pyridinyl precursors. Priorities include optimizing reaction conditions (e.g., temperature, catalysts) to enhance regioselectivity and yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • HPLC/MS : To assess purity (>95% recommended for biological assays) .
  • NMR (¹H/¹³C) : Confirm proton environments and carbon backbone integrity, particularly for the tetrahydropyrido ring and pyridinyl substituents .
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in pyrimidine derivatives (e.g., Acta Cryst. structural reports) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Emergency protocols : Follow SDS guidelines for spills (e.g., rinse skin with water for 15 minutes; seek medical attention for persistent irritation) .

Advanced Research Questions

Q. How can contradictory solubility data reported in different studies be resolved?

  • Methodology : Conduct systematic solubility profiling under controlled conditions (pH 1–10, 25–37°C). Use polar aprotic solvents (e.g., DMSO) for stock solutions, and validate via UV-Vis spectroscopy. Cross-reference with thermodynamic solubility models to account for ionic strength effects .

Q. What strategies optimize the compound’s yield in multi-step syntheses, particularly addressing ring-closure challenges?

  • Methodology :

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling steps .
  • Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency.
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to stabilize reactive amines during intermediate steps .

Q. What in silico approaches predict the compound’s binding affinity to kinase targets, and how do they compare with empirical data?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK kinases).
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Validation : Compare predicted IC₅₀ values with enzyme inhibition assays (e.g., kinase glo) .

Q. How do structural modifications at the pyridine or tetrahydropyrido ring impact biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with substitutions (e.g., chloro, methoxy) at positions 2 (pyridine) or 4 (tetrahydropyrido).
  • Biological testing : Evaluate cytotoxicity (MTT assay) and kinase inhibition profiles.
  • Key findings : Electron-withdrawing groups on pyridine enhance target affinity, while bulky substituents on the tetrahydropyrido ring reduce membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

  • Methodology :

  • Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Control for hydrochloride counterion effects : Compare freebase vs. salt forms in parallel experiments.
  • Mechanistic studies : Perform RNA-seq to identify cell line-specific pathway activation .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodology :

  • Caco-2 monolayer assay : Predict intestinal absorption (Papp values).
  • Microsomal stability : Use liver microsomes (human/rat) to estimate metabolic clearance.
  • Plasma protein binding : Equilibrium dialysis to assess unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.